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Introduction Oligonucleotides, particularly RNA, are highly susceptible to degradation by endo-

and exonucleases present in serum and cellular environments.[1] This inherent instability

significantly limits their therapeutic and diagnostic potential by shortening their half-life.[1]

Chemical modification is a critical strategy to enhance oligonucleotide stability. Among the

various modifications, 2'-O-methylation (2'-OMe) of the ribose sugar is a widely adopted and

effective method to confer nuclease resistance.[2][3] This modification involves adding a methyl

group to the 2'-hydroxyl position of the ribose, a change that significantly enhances the

oligonucleotide's stability and therapeutic properties.[2][4]

Mechanism of Nuclease Resistance The 2'-O-methyl modification enhances nuclease

resistance through several key mechanisms:

Steric Hindrance: The methyl group at the 2' position provides steric bulk that physically

obstructs the active site of nuclease enzymes, preventing them from binding to and cleaving

the phosphodiester backbone.[1][5]

Altered Sugar Conformation: The 2'-OMe modification locks the ribose sugar into a C3'-endo

pucker conformation, which is characteristic of an A-form RNA helix.[1][6] This pre-organized

structure increases the thermodynamic stability of duplexes formed with target RNA.[1][6]
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Reduced Nucleophilicity: The primary mechanism of RNA degradation by most RNases

involves the 2'-hydroxyl group (2'-OH) acting as a nucleophile to attack the adjacent

phosphorus atom.[7][8] By replacing the reactive hydroxyl group with a chemically stable

methyl ether group, this pathway of enzymatic and chemical cleavage is effectively blocked.

[5][7]

These structural and chemical changes not only protect the oligonucleotide from degradation

but also increase its binding affinity (melting temperature, Tm) to complementary RNA strands.

[2][9] Consequently, 2'-O-methylated oligonucleotides are integral to the development of

antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and other

RNA-based therapeutics.[2][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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